molecular formula C11H11N3O B1386887 N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine CAS No. 1029767-49-4

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine

Cat. No.: B1386887
CAS No.: 1029767-49-4
M. Wt: 201.22 g/mol
InChI Key: NTPWEESCRMRYGF-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to interact with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions are essential for the compound’s biological activity, as the cyclopropane ring is a key structural motif in many bioactive molecules. Additionally, this compound has been reported to interact with hydrogen bond acceptors, which further influences its biochemical properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the compound’s interaction with cyclopropanases can inhibit the formation of cyclopropane rings, thereby affecting the synthesis of bioactive molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with cyclopropanases can affect the synthesis of cyclopropane-containing natural products, thereby altering metabolic pathways . Additionally, the compound’s influence on hydrogen bond acceptors can impact its metabolic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine typically involves the reaction of cyclopropylamine with a phenyl-substituted amidoxime under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature . The general reaction scheme is as follows:

    Formation of Amidoxime: The starting material, phenyl nitrile, is converted to phenyl amidoxime using hydroxylamine hydrochloride in the presence of a base like sodium carbonate.

    Cyclization: The phenyl amidoxime is then reacted with cyclopropylamine in DMSO to form the desired 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is unique due to its cyclopropyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)12-9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWEESCRMRYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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